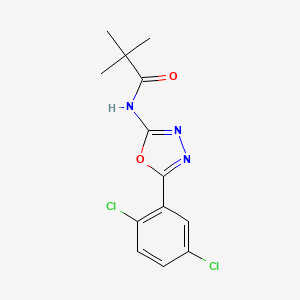

4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

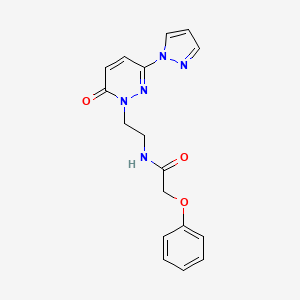

The compound "4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a pyrrolyl group, and a thiophene carboxamide moiety. These groups are known to contribute to various biological activities and are often used in material science applications, such as in the development of pharmaceuticals, chemical sensors, and solar cells .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using building blocks like thioamides and various aromatic compounds. For instance, N-ethoxycarbonylpyrene and perylene thioamides have been used to create fluorescent dyes, which suggests that the synthesis of the compound might involve similar thioamide chemistry . Additionally, the synthesis of related aromatic compounds, such as those derived from fluorene, involves nucleophilic substitution reactions followed by hydrolysis . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a substituted thiophene compound was elucidated, revealing the arrangement of the fluorophenyl and methylthio groups attached to the thiophene ring . This suggests that the molecular structure of "this compound" could be similarly analyzed to understand its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The presence of a fluorophenyl group could affect its electronic properties and reactivity towards nucleophilic substitution reactions . The methoxy group might be involved in demethylation reactions under certain conditions, while the pyrrolyl and thiophene rings could participate in electrophilic aromatic substitution reactions. The carboxamide group could engage in amide bond formation or hydrolysis reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include fluorescence, as seen in related thioamide-based fluorophores . The solubility of the compound could be similar to that of polyamides derived from fluorene, which are soluble in a variety of organic solvents . The thermal stability of the compound might also be high, given the stability of related aromatic polyamides . Additionally, the presence of the fluorophenyl group could impart certain lipophilic characteristics to the compound, affecting its solubility and interaction with biological membranes .

Applications De Recherche Scientifique

Discovery and Development of Inhibitors

Substituted carboxamides, similar in structure to the compound , have been identified as potent and selective inhibitors in the kinase superfamily, demonstrating significant therapeutic potential. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials for further investigation of their therapeutic applications (Schroeder et al., 2009).

Material Science Applications

In the realm of material science, derivatives of fluorene-based aromatic polyamides, synthesized from compounds with similar functional groups, have been reported to possess outstanding thermal stability and solubility in organic solvents. These materials are used in creating transparent, flexible, and tough films, indicating their potential in various technological applications, including electronics and coatings (Hsiao et al., 1999).

Synthesis of Radiotracers for Medical Imaging

Carboxamide derivatives have also been synthesized for use as positron emission tomography (PET) radiotracers, specifically targeting CB1 cannabinoid receptors. These compounds, through modifications at specific positions, aim to improve the specificity and efficacy of imaging agents used in the study of neurological disorders (Katoch-Rouse et al., 2003).

Antimicrobial and Antitubercular Activities

A series of carboxamide-linked compounds have been designed and synthesized, demonstrating potent antitubercular and antibacterial activities. These findings suggest the therapeutic potential of these compounds against infectious diseases, providing a basis for further drug development (Bodige et al., 2019).

Neurological Research

Fluorinated derivatives of carboxamides have been utilized as selective molecular imaging probes for quantification of serotonin 1A (5-HT1A) receptor densities in the brain. This application is crucial for understanding the pathophysiology of Alzheimer's disease and other neuropsychiatric disorders (Kepe et al., 2006).

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S/c1-27-18-9-7-17(8-10-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-5-4-6-16(23)13-15/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYSQHLSQAHIPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

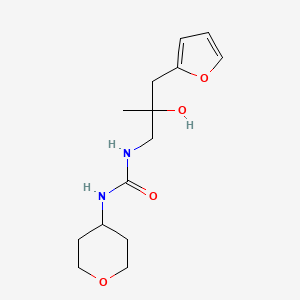

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

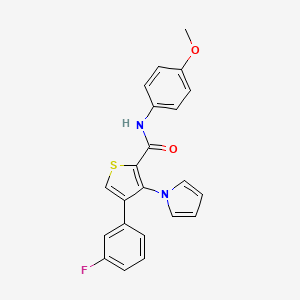

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

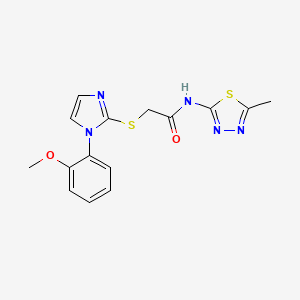

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)